

# An In-depth Technical Guide to 6-(Methyl(phenyl)amino)nicotinaldehyde

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## Compound of Interest

Compound Name: 6-(Methyl(phenyl)amino)nicotinaldehyde

Cat. No.: B566913

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **6-(Methyl(phenyl)amino)nicotinaldehyde**. The information is curated for professionals in the fields of chemical research and drug development.

## Chemical Properties and Identification

**6-(Methyl(phenyl)amino)nicotinaldehyde**, a substituted pyridine derivative, possesses a unique molecular architecture that makes it a compound of interest for further investigation. Its core structure consists of a pyridine ring substituted with a methyl(phenyl)amino group at the 6-position and a formyl group at the 3-position.

Table 1: Chemical Identifiers and Basic Properties

Property	Value	Source
IUPAC Name	6-(Methyl(phenyl)amino)pyridine-3-carbaldehyde	PubChem
Synonyms	6-[methyl(phenyl)amino]pyridine-3-carbaldehyde, 6-(N-methylanilino)pyridine-3-carbaldehyde	PubChem
CAS Number	1355226-56-0	PubChem
Molecular Formula	C <sub>13</sub> H <sub>12</sub> N <sub>2</sub> O	PubChem
Molecular Weight	212.25 g/mol	PubChem

Table 2: Physicochemical Properties (Predicted and Comparative)

Property	Value	Notes
Melting Point	Not available	Data for the related compound 6-(methylanilino)nicotinaldehyde is 124-126 °C.
Boiling Point	Not available	Predicted boiling point for the related compound 6-(methylanilino)nicotinaldehyde is 288.6±25.0 °C.
Solubility	Not available	Expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF.
Appearance	Not available	Likely a solid at room temperature based on related compounds.

## Spectroscopic Data

Detailed experimental spectroscopic data for **6-(Methyl(phenyl)amino)nicotinaldehyde** is not widely available in published literature. However, based on its structure, the expected spectral characteristics are outlined below. Commercial suppliers may possess detailed analytical data including NMR, HPLC, and LC-MS.

### Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

- $^1\text{H}$  NMR: Expect signals corresponding to the aldehyde proton (CHO) in the downfield region (around 9-10 ppm). Aromatic protons on the pyridine and phenyl rings will appear in the range of 7-8.5 ppm. A singlet for the N-methyl group (N-CH<sub>3</sub>) would likely be observed around 3-4 ppm.
- $^{13}\text{C}$  NMR: The carbonyl carbon of the aldehyde will have a characteristic chemical shift in the range of 190-200 ppm. Aromatic carbons will resonate between 110-160 ppm. The N-methyl carbon signal is expected around 40-50 ppm.

### Infrared (IR) Spectroscopy (Predicted)

- A strong absorption band characteristic of the C=O stretch of the aldehyde group is expected around 1680-1700 cm<sup>-1</sup>.
- C-H stretching vibrations from the aromatic rings will appear above 3000 cm<sup>-1</sup>.
- C-N stretching vibrations from the amino group will be present in the fingerprint region.

### Mass Spectrometry (MS)

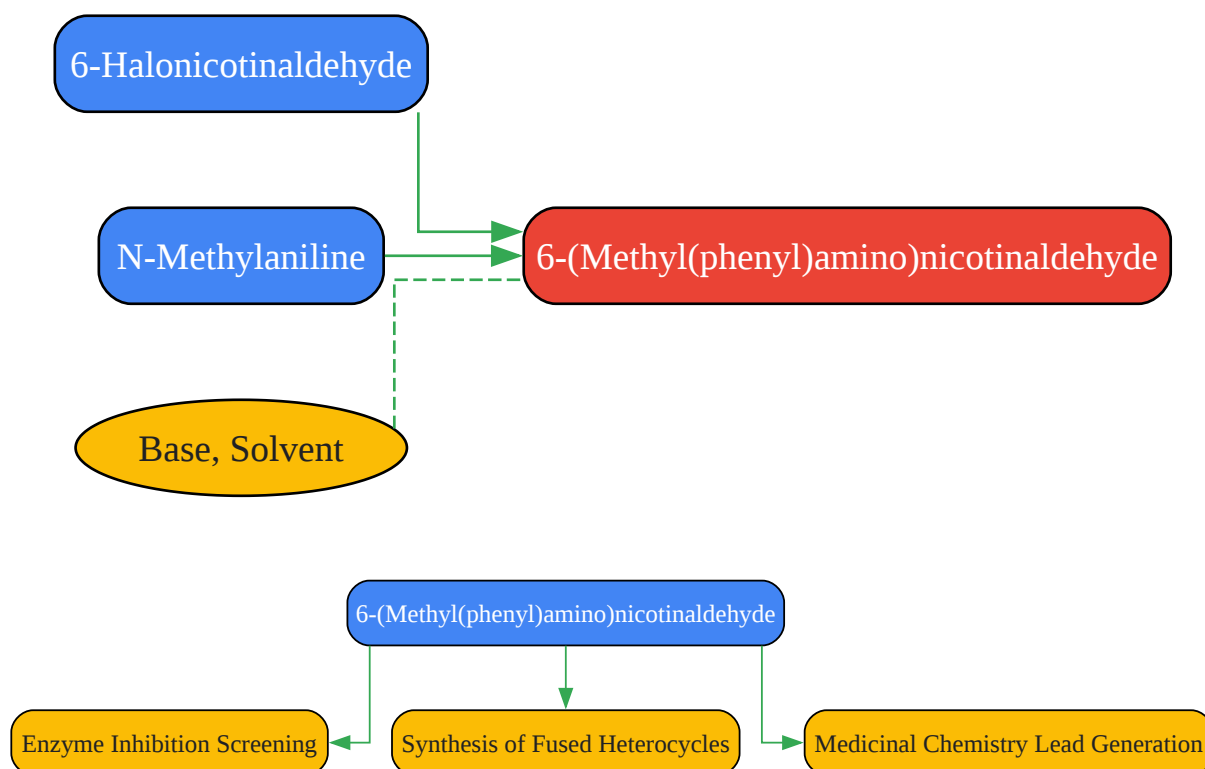
- The molecular ion peak (M<sup>+</sup>) would be observed at an m/z corresponding to the molecular weight of the compound (212.25). Fragmentation patterns would likely involve the loss of the formyl group (CHO) and cleavage of the N-phenyl bond.

## Synthesis and Reactivity

A specific, detailed experimental protocol for the synthesis of **6-(Methyl(phenyl)amino)nicotinaldehyde** is not readily found in the public domain. However, a

plausible synthetic route can be conceptualized based on established organic chemistry principles and general methods for the synthesis of substituted nicotinaldehydes.

A potential synthetic pathway could involve the nucleophilic aromatic substitution of a suitable 6-halonicotinaldehyde with N-methylaniline. The reaction would likely be carried out in the presence of a base and a suitable solvent.



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